Purine-2-sulfonamide
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Overview
Description
7H-Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group (-SO2NH2) attached to a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. One common method is the reaction of 7H-purine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods: Industrial production of 7H-purine-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-purine-2-sulfonamide can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
7H-Purine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-purine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness: 7H-Purine-2-sulfonamide is unique due to its specific structure, which combines the purine ring with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple enzymes and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Biological Activity
Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies. The compound's interaction with bacterial systems, particularly its effects on folate biosynthesis and reactive oxygen species (ROS) generation, is critically examined.
This compound exerts its biological effects primarily through the inhibition of bacterial folate biosynthesis. This inhibition disrupts the synthesis of essential metabolites required for DNA and RNA production, ultimately leading to bacterial cell death. The compound targets key enzymes involved in the purine biosynthetic pathway, including dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of folate derivatives necessary for nucleic acid synthesis.
Key Mechanisms:
- Inhibition of Folate Biosynthesis : this compound blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor in folate synthesis.
- Induction of Reactive Oxygen Species (ROS) : Studies indicate that the compound can lead to increased ROS accumulation in bacterial cells, contributing to oxidative stress and subsequent DNA damage. This effect is particularly pronounced in mutant strains lacking the relA gene, which regulates the stringent response in bacteria .
Biological Activity and Efficacy
The efficacy of this compound has been demonstrated against various bacterial strains. Recent studies have shown that when tested against Escherichia coli and Salmonella enterica, this compound exhibited significant bactericidal activity, especially in strains with altered metabolic pathways due to genetic modifications.
Table 1: Bactericidal Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Bactericidal Concentration (MBC) |
---|---|---|
E. coli Wild Type | 32 µg/mL | 64 µg/mL |
E. coli ΔrelA | 8 µg/mL | 16 µg/mL |
Salmonella enterica | 16 µg/mL | 32 µg/mL |
Mycobacterium tuberculosis | 64 µg/mL | 128 µg/mL |
Case Studies
- Bactericidal Effect in Mutant Strains : A study demonstrated that deletion of the relA gene in E. coli allowed this compound to exert a bactericidal effect rather than a bacteriostatic one. The accumulation of endogenous ROS was identified as a critical factor leading to DNA double-strand breaks, showcasing a novel mechanism by which sulfonamides can kill bacteria .
- Anti-inflammatory Properties : Recent investigations into derivatives of purine sulfonamides have revealed potential anti-inflammatory activities. Compounds synthesized with similar structures showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating that these derivatives might be beneficial in treating inflammatory conditions alongside their antimicrobial properties .
- Antiviral Activity : Some studies have explored the antiviral potential of sulfonamide derivatives against viruses such as SARS-CoV-2. One compound demonstrated an IC50 value of 0.8 µM against SARS-CoV-2 without exhibiting cytotoxicity, suggesting that modifications to the sulfonamide structure could yield effective antiviral agents .
Properties
CAS No. |
88511-79-9 |
---|---|
Molecular Formula |
C5H5N5O2S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |
InChI Key |
RNEYXABXOHUZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |
Origin of Product |
United States |
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